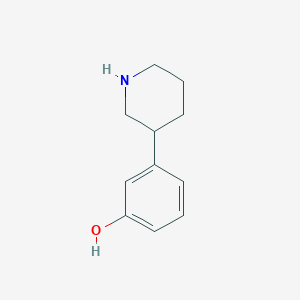

Phenol, 3-(3-piperidinyl)-

Description

Contextualization of Phenol-Piperidine Scaffolds in Contemporary Organic and Medicinal Chemistry

Phenol-piperidine scaffolds are a cornerstone in modern drug discovery and organic synthesis. researchgate.net The piperidine (B6355638) ring, a ubiquitous nitrogen-containing heterocycle, is a prevalent feature in numerous pharmaceuticals and biologically active alkaloids. clinmedkaz.orgmdpi.com Its ability to be readily functionalized allows for the creation of diverse chemical libraries, making it a "privileged scaffold" in the design of new therapeutic agents. nih.gov The inclusion of a phenol (B47542) group introduces a crucial hydrogen-bonding donor and acceptor, significantly influencing a molecule's interaction with biological targets. ontosight.ainih.gov

The 3-arylpiperidine framework, in particular, is a key component in compounds targeting the central nervous system. The synthesis of derivatives such as 1-propyl-3-(3-hydroxyphenyl)piperidine has been achieved through methods like regiocontrolled palladium-catalyzed arylation, highlighting the synthetic accessibility of this class of molecules. acs.orgacs.org Research into the structure-activity relationships (SAR) of these compounds is a vibrant area, with studies exploring how modifications to the piperidine and phenyl rings impact biological activity. nih.govnih.gov For instance, the N-substituent on the piperidine ring has been shown to be critical for the potency and selectivity of these compounds as opioid receptor modulators. acs.org

Significance of the Phenol, 3-(3-piperidinyl)- Motif in Chemical Biology and Material Science

The significance of the phenol, 3-(3-piperidinyl)- motif extends beyond traditional medicinal chemistry into the realms of chemical biology and material science. In chemical biology, these compounds serve as valuable tools to probe complex biological systems. For example, derivatives of 3-(3-hydroxyphenyl)piperidine have been instrumental in studying neurotransmitter pathways and receptor subtypes. nih.gov The compound (+)3-[3-hydroxyphenyl-N-(1-propyl) piperidine] has been used to differentiate the effects of sigma ligands, providing evidence for the existence of sigma receptor subtypes in vivo. nih.gov

While less documented, the potential applications in material science are emerging. The inherent properties of the phenol and piperidine groups, such as their ability to participate in hydrogen bonding and their thermal stability, suggest their utility in the design of novel polymers and functional materials. Further exploration in this area could lead to the development of materials with unique electronic or recognition properties.

Research Trajectories and Interdisciplinary Approaches to Phenol, 3-(3-piperidinyl)- Analogues

Current research on phenol, 3-(3-piperidinyl)- analogues is characterized by its interdisciplinary nature, combining organic synthesis, computational modeling, and biological evaluation. A major focus remains on the development of new therapeutic agents. For instance, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as potent and selective opioid kappa receptor antagonists, with potential applications in treating depression, anxiety, and substance abuse. nih.govnih.gov

The synthesis of these complex molecules often requires multi-step procedures, starting from precursors like 1,3-dimethyl-4-piperidinone. nih.gov Researchers are continuously developing improved synthetic routes to access these valuable compounds more efficiently. nih.govcapes.gov.br Computational methods are also playing an increasingly important role in predicting the biological activity and target interactions of new piperidine derivatives, accelerating the drug discovery process. clinmedkaz.org The exploration of novel derivatives, such as those with substitutions on the phenyl ring or different N-alkyl groups, continues to yield compounds with interesting pharmacological profiles. ontosight.aiacs.orgacs.orgsemanticscholar.org This ongoing research highlights the enduring importance of the phenol, 3-(3-piperidinyl)- scaffold as a source of new scientific discoveries.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-3-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUOAVGLJXTEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for Phenol, 3 3 Piperidinyl Analogues

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The construction of the 3-arylpiperidine framework, a core component of Phenol (B47542), 3-(3-piperidinyl)-, can be achieved through various synthetic routes. These strategies often involve either the formation of the piperidine ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine (B92270) ring.

Cyclization Reactions and Precursor Derivatization

Intramolecular cyclization reactions represent a fundamental approach to piperidine ring synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the six-membered ring. A common strategy is the reductive amination of dicarbonyl compounds or their equivalents. For instance, the cyclization of an amino-aldehyde or amino-ketone precursor can lead to the formation of the piperidine ring.

Another powerful technique is the intramolecular hydroamination of unsaturated amines. For example, the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes provides a direct route to 3-arylpiperidines in high yields organic-chemistry.org. This method is particularly advantageous as it offers regioselectivity that is often difficult to achieve with other methods organic-chemistry.org.

Precursor derivatization often begins with a readily available starting material, such as pyridine. The dearomatization of pyridine followed by functionalization is a widely used strategy. This can be achieved through reduction of the pyridine ring to a tetrahydropyridine (B1245486) intermediate, which can then undergo various reactions to introduce the desired substituents. For example, a partial reduction of pyridine can yield a dihydropyridine (B1217469), which can then be subjected to further functionalization nih.gov.

Catalytic Enantioselective Approaches to 3-Substituted Piperidines

The development of catalytic enantioselective methods has been crucial for the synthesis of chiral 3-substituted piperidines, which are of significant interest in medicinal chemistry. These approaches aim to control the stereochemistry at the C3 position of the piperidine ring, leading to the formation of a single enantiomer.

A significant advancement in the synthesis of enantioenriched 3-substituted piperidines involves the use of asymmetric reductive Heck reactions nih.govacs.org. A notable example is the rhodium-catalyzed reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. This reaction proceeds through a reductive Heck-type mechanism to furnish 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity nih.govacs.org. Subsequent reduction of the tetrahydropyridine product provides access to the desired enantioenriched 3-arylpiperidine nih.govacs.org. This method has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib nih.govacs.org.

The choice of ligand is critical for achieving high enantioselectivity in these reactions. Chiral phosphine (B1218219) ligands, such as those from the Josiphos family, have been shown to be effective in inducing high levels of stereocontrol in the rhodium-catalyzed process acs.org.

The rhodium-catalyzed reaction described above can also be classified as an asymmetric carbometalation of a dihydropyridine nih.gov. This strategy involves the addition of a carbon-metal species across a double bond in an enantioselective manner. The process initiates with the formation of an organorhodium species from the arylboronic acid. This species then adds to the dihydropyridine substrate, followed by a series of steps that ultimately lead to the formation of the 3-substituted tetrahydropyridine with a newly formed stereocenter nih.gov. This approach provides a versatile and highly regio- and enantioselective route to a wide range of 3-substituted piperidines nih.govacs.org.

One-Pot Synthetic Protocols for Piperidine Formation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of piperidine derivatives, multi-component reactions (MCRs) are a prominent example of one-pot protocols.

For instance, a lipase-catalyzed three-component reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester has been developed for the synthesis of highly substituted piperidines rsc.org. While not directly yielding Phenol, 3-(3-piperidinyl)-, this methodology illustrates the potential of one-pot strategies to rapidly assemble complex piperidine scaffolds. The development of similar one-pot reactions starting from simple, commercially available precursors could provide a more streamlined approach to the synthesis of 3-arylpiperidines.

Stereocontrolled Synthesis of Substituted Piperidines

Beyond the enantioselective methods discussed earlier, stereocontrolled synthesis of substituted piperidines also encompasses diastereoselective reactions. The relative stereochemistry of multiple substituents on the piperidine ring can be controlled through various strategies.

One approach involves the diastereoselective reduction of substituted pyridines or tetrahydropyridines. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, catalytic hydrogenation of substituted pyridines often leads to the formation of cis-substituted piperidines due to the delivery of hydrogen from the less hindered face of the molecule as it adsorbs to the catalyst surface.

Ring-closing metathesis (RCM) of appropriately substituted diene precursors is another powerful tool for the stereocontrolled synthesis of piperidines. The stereochemistry of the substituents on the acyclic precursor can direct the stereochemical outcome of the cyclization. Subsequent functionalization of the resulting unsaturated piperidine, such as dihydroxylation, can be performed in a diastereoselective manner to introduce additional stereocenters with high control.

Chemo-Enzymatic Pathways

The integration of biocatalysis with traditional chemical synthesis, known as chemo-enzymatic synthesis, has emerged as a powerful strategy for the preparation of chiral molecules with high selectivity and under mild reaction conditions.

A notable chemo-enzymatic approach for the asymmetric synthesis of 3-substituted piperidines involves the dearomatization of activated pyridines acs.orgnih.gov. This strategy utilizes a one-pot, two-enzyme cascade reaction. The process begins with a chemically synthesized N-substituted tetrahydropyridine. An amine oxidase then catalyzes the oxidation of the tetrahydropyridine to a cyclic iminium ion intermediate. This intermediate is then stereoselectively reduced by an ene-imine reductase (IRED) to yield a stereo-defined 3-substituted piperidine acs.orgnih.gov.

This chemo-enzymatic cascade has been shown to be effective for a range of 3-aryl substituted tetrahydropyridines, affording the corresponding chiral piperidines in high yields and with excellent enantioselectivity acs.orgnih.gov. Importantly, this methodology has been applied to the synthesis of key intermediates for pharmaceuticals such as the antipsychotic drug Preclamol and the anticancer agent Niraparib, demonstrating its practical utility in accessing valuable, enantioenriched 3-arylpiperidine scaffolds acs.orgnih.gov.

Regioselective Incorporation and Derivatization of the Phenolic Moiety

The phenolic hydroxyl group and the piperidine ring in "Phenol, 3-(3-piperidinyl)-" are pivotal in directing the regioselectivity of subsequent chemical modifications. The hydroxyl group, being an activating ortho-, para-director, and the piperidinyl group's influence on the aromatic ring are key considerations in synthetic strategies. libretexts.orgassets-servd.host

Directed Phenolic Substitution Reactions

Regioselective functionalization of the phenolic ring is crucial for creating a diverse range of analogues. Several methods can be employed to introduce substituents at specific positions on the aromatic ring, guided by the existing hydroxyl group.

Ortho-Formylation Reactions:

Classic formylation reactions provide a direct route to introducing an aldehyde group, a versatile handle for further transformations.

Reimer-Tiemann Reaction: This reaction utilizes chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgquora.combyjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then undergoes an electrophilic aromatic substitution, predominantly at the ortho position to the hydroxyl group. nrochemistry.comlscollege.ac.in

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgyoutube.comorganic-chemistry.orgijpcbs.comslideshare.net The reaction is regioselective, with substitution generally occurring at the para position if the ortho position is sterically hindered. youtube.com

Magnesium Dichloride-Triethylamine Method: A convenient and selective ortho-formylation can be achieved using paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.orgorgsyn.org This method offers high yields of salicylaldehyde (B1680747) derivatives. orgsyn.org

The following table summarizes the conditions for these ortho-formylation reactions:

| Reaction | Reagents | Typical Conditions |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic solvent system, heating |

| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | 100°C, solvents like DCM |

| MgCl₂-Et₃N Method | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Reflux in acetonitrile (B52724) or THF |

Esterification and Ether Formation via the Phenolic Hydroxyl Group

The phenolic hydroxyl group serves as a prime site for derivatization through esterification and etherification, leading to a wide array of analogues with modified properties.

Esterification:

Phenolic esters are commonly synthesized by reacting the phenol with acylating agents. Due to the lower nucleophilicity of phenols compared to alcohols, more reactive acylating agents are often preferred over carboxylic acids. niscpr.res.in

Using Acyl Chlorides: Phenols react with acyl chlorides, such as benzoyl chloride, to form esters. niscpr.res.inchemguide.co.uk The reaction can be catalyzed by a base like pyridine or facilitated by using a catalyst such as titanium dioxide (TiO₂) under solvent-free conditions. niscpr.res.in

Using Acid Anhydrides: Acid anhydrides, like acetic anhydride, also react with phenols to yield esters, often requiring warming to proceed at a reasonable rate. chemguide.co.uk

Ether Formation:

O-alkylation of the phenolic hydroxyl group is a fundamental transformation for producing ether derivatives.

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide ion, generated by treating the phenol with a strong base, with an alkyl halide. This SN2 reaction is highly efficient for forming ethers.

Copper-Catalyzed O-alkylation: A copper-catalyzed O-alkylation of phenol derivatives can be achieved using alkylsilyl peroxides as alkyl radical precursors under mild conditions. rsc.org

Using Dimethyl Ether (DME): Selective O-alkylation of phenol can be accomplished using dimethyl ether over a solid acid catalyst like phosphotungstic acid on γ-Al₂O₃. mdpi.com

Below is a table outlining various esterification and etherification methods:

| Reaction | Reagents | Product Type |

| Esterification | Acyl Chloride | Phenolic Ester |

| Esterification | Acid Anhydride | Phenolic Ester |

| Williamson Ether Synthesis | Alkyl Halide, Base | Phenolic Ether |

| Copper-Catalyzed Alkylation | Alkylsilyl Peroxide, Cu Catalyst | Phenolic Ether |

| Alkylation with DME | Dimethyl Ether, Solid Acid Catalyst | Phenolic Ether |

Strategic Functionalization for Enhanced Chemical Reactivity

The inherent electronic properties of the substituents on the aromatic ring dictate its reactivity towards further electrophilic substitution. The hydroxyl group is a strong activating group, donating electron density to the ring through resonance and making the ortho and para positions more nucleophilic. libretexts.orgassets-servd.hostlatech.edumasterorganicchemistry.comwikipedia.org Conversely, the piperidine ring, depending on the nitrogen's protonation state and substitution, can have varying electronic effects.

By understanding these directing effects, strategic functionalization can be planned. For instance, introducing an electron-withdrawing group at a specific position can deactivate that part of the ring, thereby directing subsequent reactions to other positions. Conversely, introducing another activating group can further enhance the reactivity of the ring towards electrophilic attack. This strategic manipulation of the electronic landscape of the molecule is a cornerstone of synthesizing complex analogues.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com The rapid and uniform heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govnih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing piperidine and quinoline (B57606) moieties. nih.gov The efficiency of microwave irradiation makes it a highly attractive method for the rapid generation of libraries of "Phenol, 3-(3-piperidinyl)-" analogues for screening purposes.

Applications of Azeotropic Distillation in Synthesis

Azeotropic distillation is a valuable technique for purification and for driving reactions to completion by removing water. wikipedia.org In the synthesis of piperidine derivatives, azeotropic distillation can be employed to remove water from the reaction mixture, thereby shifting the equilibrium towards the desired product, particularly in condensation reactions. google.comgoogle.comcdnsciencepub.com For instance, a piperidine-water azeotrope can be formed and removed during the synthesis process. cdnsciencepub.com Furthermore, azeotropic distillation is a key method for the purification of piperidine itself, often involving the use of an entrainer like benzene (B151609) or toluene (B28343) to effectively remove water. google.comgoogle.com This technique is particularly useful in the final stages of a synthesis to obtain a high-purity product.

Utilization of Zeolites and Catalytic Dehydrogenation in Ring Formation

The formation of the piperidine ring, a saturated heterocycle, is often achieved through the hydrogenation of pyridine. wikipedia.org Conversely, the dehydrogenation of piperidine to pyridine is also a significant industrial reaction, and the study of its catalysis provides insight into the reversible process of ring formation. google.comutwente.nl

Catalytic dehydrogenation processes typically convert piperidine to pyridine in the gas phase. One patented method employs a silicon dioxide catalyst activated with a combination of copper, nickel, and chromium. google.com This process achieves high selectivity for pyridine (97%) at significant conversion rates. google.com The reaction is generally carried out using hydrogen as a carrier gas, with an optimal hydrogen-to-piperidine molar ratio of 5:1. google.com Another catalytic system studied for this transformation is CoO-MoO3-γAl2O3. utwente.nl Research into the kinetics of piperidine dehydrogenation on this catalyst found the reaction order to be -1.5 with respect to the partial pressure of hydrogen, indicating a complex interaction between the substrate, product, and catalyst surface. utwente.nl

Table 1: Catalysts in Piperidine Dehydrogenation

| Catalyst System | Support/Activator | Metals | Reported Selectivity (Pyridine) |

|---|---|---|---|

| Patented System google.com | Silicon Dioxide | Copper, Nickel, Chromium | 97% |

Zeolites, which are crystalline, porous aluminosilicates, serve as catalysts and catalyst supports in a variety of chemical transformations due to their ordered structure and high surface area. asianpubs.org In the context of reactions involving the piperidine ring, zeolites have been investigated for processes such as hydrodenitrogenation, where piperidine is a key intermediate. researchgate.net The acidic properties and shape-selective nature of zeolites can influence reaction pathways. For instance, modifying HY zeolite with transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) has been shown to alter conversion and selectivity in the disproportionation of piperidine. researchgate.net While not a direct synthesis of the ring, these studies demonstrate the role of zeolites in catalytically transforming the piperidine scaffold, which is fundamental to developing new synthetic pathways.

Development of High-Yielding and Regioselective Processes

The synthesis of specifically substituted piperidines, such as the 3-arylpiperidine framework found in Phenol, 3-(3-piperidinyl)-, requires methods that offer precise control over regioselectivity and stereoselectivity. Modern organic synthesis has produced several powerful techniques to meet this challenge, moving beyond simple hydrogenation to achieve high yields of complex, enantiomerically enriched products.

Rhodium-Catalyzed Asymmetric Synthesis

A significant advancement is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. nih.govacs.org This multi-step process involves:

Partial reduction of a pyridine derivative.

A highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid. nih.gov

A subsequent reduction to furnish the final 3-substituted piperidine. acs.org

This method demonstrates broad functional group tolerance and produces 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. nih.govacs.org The utility of this approach has been proven in the formal syntheses of bioactive molecules like Preclamol and Niraparib. nih.govacs.org

Table 2: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines

| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Phenyl | 95% | 97% |

| 4-Fluorophenyl | 99% | 96% |

| 4-(Trifluoromethyl)phenyl | 99% | 98% |

| 3,5-Dimethylphenyl | 99% | 98% |

| 2-Naphthyl | 98% | 96% |

| 3-Indolyl | 80% | 96% |

Data sourced from a study on Rh-catalyzed asymmetric synthesis of 3-piperidines. The products are precursors to the final piperidine structure. nih.gov

Chemo-Enzymatic Dearomatization

Biocatalysis offers another route to highly selective synthesis. A versatile and efficient chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This method utilizes a one-pot cascade reaction featuring two key enzymes:

An amine oxidase (6-HDNO)

An ene imine reductase (EneIRED)

The process starts with a readily accessible N-substituted tetrahydropyridine. The 6-HDNO enzyme catalyzes an oxidation, which activates the molecule for two subsequent stereoselective reductions by the EneIRED enzyme, consuming two equivalents of NADPH. acs.org This cascade yields a broad range of chiral piperidines with precise stereochemistry. nih.govacs.org Different series of EneIRED enzymes can produce opposite enantiomers; for example, "Series A" enzymes predominantly yield (R)-piperidines, while "Series B" enzymes produce the (S)-product. nih.govacs.org This enzymatic strategy has been successfully applied to prepare key intermediates for antipsychotic drugs and the ovarian cancer therapy Niraparib. nih.govacs.org

Structure Activity Relationship Sar Investigations of Phenol, 3 3 Piperidinyl Derivatives

Correlative Analyses of Molecular Structure and Modulatory Capacity

The biological profile of 3-(3-piperidinyl)phenol derivatives can be significantly altered by chemical modifications to its core structure. The piperidine (B6355638) ring and the phenolic group serve as two primary sites for substitution, each offering a unique opportunity to influence the compound's pharmacological properties.

Impact of Substitutions on the Piperidine Ring on Biological Interactions

The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the substituent can have a profound impact on biological activity. Studies on N-substituted analogs of 3-(3-hydroxyphenyl)piperidine have revealed that the size and character of the N-substituent are key determinants of their interaction with opioid and dopamine (B1211576) receptors. nih.govnih.gov

In a series of N-alkyl analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), variations in the N-substituent led to distinct pharmacological profiles at central dopamine receptors. nih.gov For instance, the S-enantiomers with ethyl or n-propyl N-substituents demonstrated affinity for both presynaptic and postsynaptic dopamine receptors. nih.gov However, larger or bulkier N-substituents on the S-enantiomers resulted in a profile more akin to classical dopamine receptor agonists, a characteristic also observed in the R-enantiomer series. nih.gov This suggests that the steric bulk of the N-substituent is a critical factor in defining the nature of the interaction with dopamine receptors.

Similarly, in the context of opioid receptor antagonists, the N-substituent on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines was found to primarily affect antagonist potency and receptor selectivity, rather than conferring agonist properties. nih.govacs.org All N-substituted analogs in this series, including the N-methyl derivative, were identified as pure opioid receptor antagonists. nih.govacs.org Notably, N-phenylpropyl analogs were consistently more potent than their N-methyl counterparts. nih.gov

Table 1: Opioid Receptor Antagonist Activity of N-Substituted 4-(3-hydroxyphenyl)piperidine (B9838) Analogs Data sourced from a study on the functional opioid agonist-antagonist properties of N-substituted 4-(3-hydroxyphenyl)piperidines. nih.gov

| Compound | N-Substituent | μ-Receptor Ke (nM) | δ-Receptor Ke (nM) | κ-Receptor Ke (nM) |

|---|---|---|---|---|

| 8a | Methyl | >10000 | >10000 | >10000 |

| 8b | Phenylpropyl | 8.47 | 34.3 | 36.8 |

The introduction of halogen atoms onto the piperidine ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. While specific studies on halogenated 3-(3-piperidinyl)phenol are limited, research on related phenolic compounds provides insights into the potential effects.

For instance, in a series of halogen-substituted tricyclic flavonoids, it was observed that antibacterial activity against both Gram-positive and Gram-negative pathogens increased in the order of fluorine to iodine. nih.gov This suggests that the size of the halogen atom, rather than its electronegativity, may play a more significant role in modulating the biological response. nih.gov Similarly, studies on phenolic bis Mannich bases have explored the cytotoxic effects of fluorine, chlorine, and bromine substitutions. researchgate.net These findings highlight that halogenation can be a valuable strategy for enhancing the biological profile of phenolic compounds. However, the precise impact of such substitutions on the piperidine ring of 3-(3-piperidinyl)phenol would require dedicated investigation to elucidate the specific structure-activity relationships.

Influence of Substituents on the Phenolic Moiety on Biological Activities

The phenolic hydroxyl group and the aromatic ring are critical for the biological activity of 3-(3-piperidinyl)phenol derivatives. Modifications to this part of the molecule can significantly alter its electronic properties and hydrogen-bonding capabilities, thereby influencing its interaction with target receptors.

The electronic nature of substituents on the phenolic ring can significantly modulate the acidity of the hydroxyl group and the electron density of the aromatic system, thereby influencing the compound's antioxidant potential and receptor binding affinity.

Generally, the presence of electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, on the phenolic ring tends to increase the antioxidant activity. This is attributed to the stabilization of the phenoxy radical formed during the scavenging of free radicals. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, typically decrease antioxidant activity by destabilizing the phenoxy radical.

In the context of receptor binding, the electronic properties of substituents can influence the strength of interactions with amino acid residues in the binding pocket. For example, in a study of thieno[2,3-b]pyridine (B153569) derivatives, the electronic properties of substituents on a phenyl ring were found to be fundamental to their inhibitory activity. Specifically, the electron-withdrawing nature of a cyano group was shown to affect the electron density of the ring and its interactions with key residues of the target protein.

While a comprehensive SAR study with a data table for 3-(3-piperidinyl)phenol derivatives with various EDGs and EWGs is not available, the general principles observed in other phenolic compounds suggest that such substitutions would have a significant and predictable impact on the biological activity of this scaffold.

Stereochemical Determinants of Activity

The three-dimensional arrangement of atoms in derivatives of Phenol (B47542), 3-(3-piperidinyl)- plays a critical role in their biological activity, with enantiomers often exhibiting significantly different affinities and functional effects at various receptors. The chirality centered at the 3-position of the piperidine ring dictates the orientation of the hydroxyphenyl group, which is crucial for receptor binding.

Research into N-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), a key derivative, has demonstrated marked stereoselectivity. The (+)-isomer of 3-PPP produces discriminative stimuli similar to the prototypic sigma receptor agonist, (+)-N-Allylnormetazocine ((+)-NANM), whereas the (-)-isomer does not elicit this response nih.gov. This suggests that the (+) enantiomer possesses the correct spatial conformation to bind effectively and activate the sigma receptor in a manner comparable to (+)-NANM nih.gov. Further studies have confirmed that (+)-3-PPP binds stereoselectively to the (+)-NANM binding site nih.gov.

Quantitative structure-activity relationship (QSAR) and eudismic analyses have further clarified the stereochemical requirements for receptor interaction. For dopamine D2 receptor affinity, the S enantiomers of 3-(3-hydroxyphenyl)piperidine (3HPP) derivatives are considered the eutomers (the more active enantiomers) nih.gov. In contrast, the R enantiomers show a much lower affinity for the D2 receptor, and this affinity does not appear to increase with lipophilicity, unlike the S enantiomers nih.gov. The eudismic index, which quantifies the degree of stereoselectivity, increases with affinity in this series, supporting a model where the S enantiomer's conformation is more favorable for D2 receptor binding nih.gov. Conversely, for sigma receptor affinity, the selectivity is much greater for the R enantiomers than for the S enantiomers nih.gov.

Table 1: Stereoselectivity of 3-(3-hydroxyphenyl)piperidine (3HPP) Derivatives at Dopamine D2 and Sigma Receptors

| Enantiomer | Target Receptor | Relative Activity/Affinity | Reference |

|---|---|---|---|

| (+)-3-PPP (S-isomer) | Dopamine D2 | Eutomer (higher affinity) | nih.gov |

| (-)-3-PPP (R-isomer) | Dopamine D2 | Distomer (lower affinity) | nih.gov |

| (+)-3-PPP (S-isomer) | Sigma | Lower selectivity | nih.gov |

| (-)-3-PPP (R-isomer) | Sigma | Higher selectivity | nih.gov |

| (+)-3-PPP | Sigma | Agonist-like discriminative stimuli | nih.gov |

| (-)-3-PPP | Sigma | No agonist-like discriminative stimuli | nih.gov |

Role of Bridging Linkers and Chain Lengths in Activity Modulation

Modifications to the bridging linkers and the length of alkyl chains, particularly on the piperidine nitrogen, are critical strategies for modulating the potency and selectivity of Phenol, 3-(3-piperidinyl)- derivatives. The nature of the substituent on the nitrogen atom significantly influences how the molecule interacts with its biological target.

Structure-activity relationship studies on various piperidine analogues reveal that the length and character of the N-substituent chain are pivotal. For instance, in a series of potent dopamine transporter (DAT) ligands, varying the alkyl chain length was a key strategy to optimize activity and selectivity researchgate.net. While these were not direct 3-(3-piperidinyl)phenol derivatives, the principle of optimizing N-alkyl chain length is a well-established concept in piperidine chemistry. The optimal length allows the molecule to adopt a conformation that fits the binding pocket, while chains that are too short or too long can introduce steric hindrance or unfavorable interactions, reducing affinity.

In other related piperidine structures, the linker between the piperidine and another aromatic ring has been shown to be crucial for binding affinity and selectivity researchgate.net. The flexibility and length of this linker dictate the relative orientation of the two ring systems, which must be optimal for simultaneous interaction with different subsites within a receptor's binding pocket. For example, studies on pyran analogues of piperidine derivatives, where the piperidine nitrogen is replaced with oxygen, showed that extensions at the 3-position of the ring led to a loss of activity, whereas extensions at other positions could improve activity, highlighting the importance of the substitution point and vector of the chain extension researchgate.net. The impact of increasing alkyl chain length can influence properties such as solubility, thermal stability, and molecular packing, which in turn can affect charge-carrier mobility and, by extension, receptor interaction dynamics rsc.org.

Computational Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to derive mathematical relationships between the chemical structure of a series of compounds and their biological activity. For Phenol, 3-(3-piperidinyl)- derivatives, QSAR has been instrumental in understanding the physicochemical properties that govern receptor affinity and selectivity.

A notable QSAR analysis was performed on 3-(3-hydroxyphenyl)piperidine (3HPP) derivatives to examine their affinity for dopamine D2 and sigma receptors nih.gov. This study successfully generated a statistically significant model that correlated the compounds' structural features with their binding affinities. One of the key findings was a parabolic relationship between lipophilicity and sigma-receptor affinity, indicating that there is an optimal lipophilicity value for maximal binding; compounds that are either too hydrophilic or too lipophilic exhibit reduced affinity nih.gov.

The general approach in such QSAR studies involves calculating various molecular descriptors for each analogue in the series. These descriptors can be categorized as lipophilic (e.g., partition coefficient), electronic (e.g., Hammett constant), and steric (e.g., Taft's constant). A mathematical model, often using regression analysis, is then built to create an equation of the form: Biological Activity = function(descriptors) srmist.edu.in. The predictive power of these models is rigorously validated using statistical methods like cross-validation (q²) and by predicting the activity of a test set of compounds not used in model generation nih.gov. For example, a robust QSAR model for other piperidine-containing compounds yielded a high correlation coefficient (r² = 0.962) and cross-validation parameter (q² = 0.917), demonstrating excellent predictive ability nih.gov.

Ligand-Based and Receptor-Based SAR Interpretations

Both ligand-based and receptor-based computational methods have been employed to interpret the SAR of Phenol, 3-(3-piperidinyl)- and related scaffolds. These approaches help to visualize and understand the molecular interactions driving biological activity.

Ligand-based approaches compare a series of active molecules to deduce the common structural features, or pharmacophore, required for activity. This is done without knowledge of the receptor structure. Methods like 3D-QSAR (e.g., CoMFA and CoMSIA) involve aligning the molecules and generating steric and electrostatic contour maps to show which regions of the molecule are favorable or unfavorable for activity researchgate.netmdpi.com.

Receptor-based approaches , such as molecular docking and molecular dynamics simulations, utilize the three-dimensional structure of the target receptor to predict the binding mode and affinity of a ligand. Docking studies on piperidine-based compounds targeting the sigma-1 (S1R) receptor have identified key interactions that anchor the ligand in the binding site nih.govrsc.org. For instance, the protonated nitrogen of the piperidine ring often forms a crucial salt bridge with acidic residues like Glutamate (Glu) 172 and Aspartate (Asp) 126 in the S1R binding pocket nih.gov. Molecular dynamics simulations further refine these docked poses, revealing the stability of these interactions over time and highlighting the specific amino acid residues that are crucial for binding nih.govrsc.org. These receptor-based interpretations provide a detailed, atom-level understanding of SAR and are invaluable for structure-based drug design nih.gov.

Analysis of Physico-Chemical Descriptors in Activity Correlation

The biological activity of Phenol, 3-(3-piperidinyl)- derivatives is strongly correlated with their fundamental physico-chemical properties. Analysis of these descriptors is a cornerstone of SAR studies, providing quantitative insight into how properties like lipophilicity, electronic character, and size affect receptor interaction.

Lipophilicity is one of the most critical descriptors. It is often measured by the partition coefficient (log P) between an aqueous and a non-aqueous phase srmist.edu.in. For 3HPP derivatives, a clear parabolic relationship was established between lipophilicity and sigma-receptor affinity, demonstrating that an optimal balance of hydrophilic and hydrophobic character is necessary for potent binding nih.gov. Furthermore, the selectivity between sigma and D2 receptors was also found to be dependent on lipophilicity nih.gov.

Other important descriptors used in QSAR models for piperidine analogues include:

Electronic parameters , which describe the electron-donating or -withdrawing nature of substituents.

Steric parameters , which account for the size and shape of the molecule or its substituents.

Thermodynamic descriptors , such as the heat of formation, which can relate to the stability of the compound nih.gov.

Topological and spatial descriptors , like partial negative surface area and the area of the molecular shadow, which have been shown to correlate with the inhibitory activity of piperidine analogues against bacterial efflux pumps nih.gov.

Table 2: Correlation of Physico-Chemical Descriptors with Activity in Piperidine Derivatives

| Physico-Chemical Descriptor | Observed Correlation with Activity/Affinity | Compound Series | Reference |

|---|---|---|---|

| Lipophilicity (log kw) | Parabolic relationship with sigma-receptor affinity | 3-(3-hydroxyphenyl)piperidines | nih.gov |

| Lipophilicity | Influences sigma/D2 receptor selectivity | 3-(3-hydroxyphenyl)piperidines | nih.gov |

| Partial Negative Surface Area | Positive correlation with inhibitory activity | Piperine analogues | nih.gov |

| Molecular Shadow Area | Inverse correlation with inhibitory activity | Piperine analogues | nih.gov |

| Heat of Formation | Correlates with inhibitory activity | Piperine analogues | nih.gov |

Comparative Studies with Structurally Related Phenolic and Piperidine Analogues

To better understand the SAR of Phenol, 3-(3-piperidinyl)-, its activity profile is often compared with that of structurally related analogues. These studies involve systematic modifications of the core scaffold, such as ring constraints, substitution, or bioisosteric replacement, to probe the requirements for receptor binding.

One important comparison is between the flexible 3-(3-hydroxyphenyl)piperidine (3HPP) scaffold and more rigid, conformationally constrained analogues like octahydrobenzo[f]quinolines (OHBQs). Despite having a similar pharmacophoric arrangement, trans-7-hydroxy-OHBQ derivatives exhibit a 10-fold higher affinity for the D2 receptor than the corresponding S-enantiomers of 3HPP derivatives, even after accounting for differences in lipophilicity nih.gov. This suggests that the rigid structure of OHBQs pre-organizes the molecule in a conformation that is highly favorable for D2 receptor binding, avoiding the energetic cost required for the flexible 3HPP to adopt the correct receptor-bound conformation nih.gov.

Other comparative studies have explored:

Indolizidine and quinolizidine (B1214090) derivatives of 3-PPP, which introduce different bicyclic systems to constrain the piperidine ring and the N-propyl group acs.org.

3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues , which introduce methyl groups onto the piperidine ring, altering its conformation and steric profile. These compounds have been identified as high-affinity inverse agonists for opioid receptors nih.gov.

Bioisosteric replacement , where the piperidine ring is replaced by a pyran ring. In these analogues, the cis-isomers showed greater activity for the dopamine transporter than the trans-isomers, demonstrating the importance of the relative stereochemistry of the ring substituents researchgate.net.

Functional comparisons with other classes of sigma ligands, such as benzomorphan (B1203429) compounds like (+)-pentazocine and (+)-NANM. While (+)3-PPP shares some effects with these ligands, it can be differentiated from them in certain neurochemical assays, suggesting that non-benzomorphan and benzomorphan compounds may interact differently with sigma receptors or receptor subtypes nih.gov.

These comparative analyses are crucial for building comprehensive SAR models and for rationally designing new analogues with improved potency, selectivity, and desired functional activity.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Phenol, 3-(3-piperidinyl)- | Phenol, 3-(3-piperidinyl)- |

| 3-PPP | 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine |

| (+)-3-PPP / R(+)-3-PPP | R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine |

| 3HPP | 3-(3-hydroxyphenyl)piperidine |

| (+)-NANM / SKF 10,047 | (+)-N-Allylnormetazocine |

| OHBQ | Octahydrobenzo[f]quinoline |

| (-)butaclamol | Butaclamol |

| (+)-pentazocine | Pentazocine |

| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one |

| 4-IBP | 1-(4-Iodophenyl)piperazine |

Mechanistic Elucidation of Biological Activities in Phenol, 3 3 Piperidinyl Analogues

Antimicrobial Activity and Underlying Mechanisms

Disruption of Bacterial Metabolic Pathways

Phenolic compounds, a class to which Phenol (B47542), 3-(3-piperidinyl)- belongs, are well-documented antimicrobial agents that can disrupt essential bacterial metabolic pathways through several mechanisms. The primary mode of action often involves compromising the integrity of the bacterial cell membrane. nih.gov

The partially lipophilic nature of phenolic compounds allows them to partition into the lipid bilayer of the cytoplasmic membrane. nih.gov This insertion disrupts the membrane's structure and increases its permeability. The consequence of this disruption is twofold: it causes the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, and it dissipates the proton motive force. The proton motive force is critical for vital metabolic processes, including ATP synthesis, active transport of nutrients, and flagellar motion. By collapsing this electrochemical gradient, phenolic analogues effectively halt cellular energy metabolism. mdpi.com

Inhibition of Nucleic Acid and Protein Synthesis

Analogues of Phenol, 3-(3-piperidinyl)-, particularly those belonging to the broader class of plant-derived polyphenols like flavonoids, have been shown to interfere with the synthesis of bacterial nucleic acids and proteins. researcher.liferesearchgate.net This represents a more specific intracellular mechanism of action compared to the generalized disruption of the cell membrane.

One of the key mechanisms is the inhibition of enzymes essential for DNA replication and maintenance. nih.gov For instance, certain flavonoids have been found to inhibit DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to a cessation of cell division and eventual cell death. nih.govresearcher.life Some phenolic acids, such as p-coumaric acid, have also been suggested to bind directly to bacterial DNA, which could interfere with replication and transcription processes. nih.gov

Protein synthesis is another target. Phenolic compounds can impact the biosynthesis of proteins by inhibiting enzymes necessary for the process or by altering the function of the cytoplasmic membrane, which is involved in protein secretion and the proper folding of membrane proteins. mdpi.com For example, some flavonoids inhibit sortases, which are enzymes in Gram-positive bacteria responsible for anchoring surface proteins involved in virulence and environmental interaction. mdpi.com By interfering with these fundamental synthesis pathways, phenolic analogues can effectively halt bacterial growth and proliferation. researcher.life

Efficacy against Planktonic and Biofilm Bacterial Forms

The effectiveness of phenolic analogues can differ significantly between free-floating (planktonic) bacteria and those encased in a protective biofilm matrix. nih.govfrontiersin.org Research on structurally simple phenolic compounds like thymol, carvacrol, and eugenol (B1671780) demonstrates that chemical modifications can modulate this differential activity.

Generally, planktonic bacteria are more susceptible to antimicrobials. However, the addition of certain functional groups, such as an allyl group, has been shown to increase potency against planktonic cells of both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov This enhanced activity is often attributed to changes in lipophilicity that improve the compound's ability to penetrate the bacterial cell membrane.

Conversely, the same modifications that enhance activity against planktonic cells can decrease efficacy against bacteria in biofilms. mdpi.com Biofilms present a formidable barrier, with an extracellular polymeric substance (EPS) matrix that can limit the penetration of antimicrobial agents. frontiersin.org For this reason, parent phenolic compounds are sometimes more potent against biofilms than their more lipophilic allyl derivatives. nih.gov This suggests that different properties, such as water solubility and molecular size, may be more critical for penetrating the biofilm matrix, whereas lipophilicity is key for disrupting the membranes of individual planktonic cells. nih.gov This divergence highlights the necessity of using biofilm-specific assays when evaluating antimicrobial agents intended for treating biofilm-associated infections. tandfonline.com

| Compound | S. epidermidis | P. aeruginosa |

|---|---|---|

| Thymol | 1.95 | 1.95 |

| 2-allylthymol | 0.25 | 0.25 |

| Carvacrol | 0.97 | 0.97 |

| 2-allylcarvacrol | 0.25 | 0.25 |

| Compound | S. epidermidis | P. aeruginosa |

|---|---|---|

| Thymol | 3.9 | 3.9 |

| 2-allylthymol | 7.8 | 7.8 |

| Carvacrol | 3.9 | 3.9 |

| 2-allylcarvacrol | 7.8 | 7.8 |

Mechanisms Associated with Pain Perception Pathways

Analogues featuring both a phenol and a piperidine (B6355638) moiety are prominent in the field of analgesia. The mechanisms by which these compounds modulate pain are often complex, involving interactions with multiple targets in the central nervous system. nih.gov Structurally related compounds like Tapentadol and the active metabolite of Tramadol (O-desmethyltramadol) serve as key examples. Both are 3-hydroxyphenyl derivatives that exhibit a dual mode of action. nih.goveikipub.com

The primary mechanism for many of these analogues is agonism at the μ-opioid receptor (MOR). eikipub.com Binding to and activating these G-protein coupled receptors in the brain and spinal cord inhibits the transmission of pain signals. This action mimics that of endogenous opioids, leading to a potent analgesic effect. researchgate.net Additionally, investigations into phenolic diaryl amino piperidine derivatives have identified potent and selective agonists of the delta opioid receptor, highlighting another potential pathway for pain relief. nih.gov

A second, synergistic mechanism involves the inhibition of monoamine reuptake. nih.gov Tapentadol, for instance, is a potent norepinephrine (B1679862) reuptake inhibitor, while Tramadol inhibits the reuptake of both norepinephrine and serotonin. eikipub.com By increasing the synaptic concentrations of these neurotransmitters in descending pain-modulating pathways, these compounds enhance the spinal cord's own inhibitory control over incoming pain signals. This dual action—targeting both the opioid system and the monoaminergic system—can provide effective analgesia across a broad range of pain types. tandfonline.com

Metabolic Transformation Pathways within Biological Systems

Upon administration, compounds containing a phenolic group, such as analogues of Phenol, 3-(3-piperidinyl)-, are subject to extensive metabolic transformation, primarily in the liver and intestines. nih.gov These biotransformation pathways are critical in determining the compound's activity, duration of action, and excretion. The metabolism of the analgesic drugs Tramadol and Tapentadol, which both contain a 3-hydroxyphenyl structure, provides a well-characterized model for these processes. nih.govtandfonline.com

Metabolism typically proceeds in two phases. Phase I reactions involve the modification of the parent compound, often through oxidation by the cytochrome P450 (CYP) enzyme system. For phenol-containing drugs that are administered as methyl ethers (prodrugs), such as Tramadol, a key Phase I reaction is O-demethylation. This reaction, predominantly catalyzed by the enzyme CYP2D6, removes a methyl group to expose the phenolic hydroxyl group, often converting the drug into a more active form (e.g., O-desmethyltramadol). nih.govtandfonline.comtandfonline.com

Phase II reactions involve the conjugation of the phenolic hydroxyl group with endogenous molecules to increase water solubility and facilitate excretion. nih.gov The most significant Phase II pathway for phenolic compounds is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group. tandfonline.com Sulfation, the addition of a sulfonate group, is another, though often minor, conjugation pathway. tandfonline.com For Tapentadol, direct glucuronidation of the phenolic group is the primary metabolic route, leading to inactive metabolites that are then eliminated, mainly via the urine. nih.govtandfonline.com These coupled metabolic pathways are central to the pharmacokinetics of phenolic compounds in biological systems. nih.gov

Advanced Theoretical and Computational Chemistry Studies of Phenol, 3 3 Piperidinyl Systems

Quantum Chemical Investigations and Molecular Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of Phenol (B47542), 3-(3-piperidinyl)-. These calculations allow for the prediction of molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de It is particularly well-suited for studying medium to large organic molecules. DFT calculations for phenol derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(2df,2p) to achieve reliable results. mdpi.compan.olsztyn.pl

DFT is extensively used to calculate a variety of quantum chemical descriptors that help in predicting the reactivity and biological activity of molecules. researchgate.net For a substituted phenol, these descriptors provide valuable information about its electronic characteristics. Key descriptors include total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, and the electrophilicity index. researchgate.netnih.gov These parameters are crucial for developing Quantitative Structure-Activity Relationship (QSTR) models.

Table 1: Key Molecular Descriptors Calculated via DFT

| Descriptor | Symbol | Significance |

| Total Energy | E_total | Overall stability of the molecule. |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. |

| Chemical Potential | µ | Describes the escaping tendency of electrons. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a system when it accepts electrons. |

| Dipole Moment | D | Measures the overall polarity of the molecule. |

The O-H bond dissociation enthalpy (BDE) is a critical parameter for phenols, as it quantifies the energy required to break the bond homolytically and is directly related to antioxidant activity. pan.olsztyn.pl DFT methods, particularly (RO)B3LYP, have proven superior for accurately calculating BDE(O-H) values. mdpi.com The recommended gas-phase O-H BDE for the parent phenol molecule is approximately 86.7 ± 0.7 kcal/mol, a value established through a re-evaluation of experimental data and high-level computational approaches. canada.canih.gov

Substituents on the phenol ring significantly influence the O-H BDE. Electron-donating groups tend to lower the BDE, stabilizing the resulting phenoxyl radical, whereas electron-withdrawing groups generally increase it. For the 3-(3-piperidinyl)- substituent, its electron-donating nature through the nitrogen atom would be expected to lower the O-H BDE compared to unsubstituted phenol. DFT calculations allow for a precise quantification of this effect.

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDE) for Phenol and Substituted Phenols

| Compound | Substituent Position | BDE (O-H) in kcal/mol (Calculated) | Reference |

| Phenol | - | 86.4 - 87.7 | nih.gov |

| p-Aminophenol | para | ~78 | mdpi.com |

| m-Aminophenol | meta | ~87 | mdpi.com |

| p-Cresol | para | ~85 | mdpi.com |

Note: Values for substituted phenols are approximate and depend on the specific DFT method and basis set used. The table illustrates the influence of substituents on BDE.

Beyond DFT, other quantum mechanical methods are employed to study molecular systems.

Ab Initio Calculations: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters. ekb.eg They are computationally more demanding but can provide highly accurate results, often serving as benchmarks for other methods. wayne.edu For phenol, ab initio methods like CASSCF have been used to investigate its electronic structure and photochemistry. researchgate.net

Semi-Empirical Molecular Orbital Calculations: These methods simplify Hartree-Fock calculations by using empirical parameters derived from experimental data to approximate certain integrals. wikipedia.orguni-muenchen.de Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are much faster than ab initio or DFT calculations, making them suitable for very large molecules or for preliminary geometry optimizations. mpg.deekb.eg While less accurate, they can provide valuable qualitative insights into molecular properties. nih.govuni-muenchen.de

The flexibility of the piperidine (B6355638) ring and its linkage to the phenol ring in Phenol, 3-(3-piperidinyl)- results in multiple possible conformations. Understanding the relative energies of these conformers is crucial, as the lowest-energy conformation (the global minimum) dictates the molecule's predominant shape and properties.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. nih.gov This mapping of the energetic landscape reveals the molecule's flexibility and the energy barriers between different shapes. mdpi.com For systems with flexible rings like piperidine, which typically adopts a chair conformation, computational methods can predict the energetic cost of ring inversions and the orientation of substituents (axial vs. equatorial). nih.gov

Density Functional Theory (DFT) Applications in Compound Analysis

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and intermolecular interactions.

For Phenol, 3-(3-piperidinyl)-, MD simulations can model its interactions with solvent molecules (e.g., water) or biological macromolecules. These simulations reveal how the molecule forms hydrogen bonds through its hydroxyl group and the piperidine nitrogen. researchgate.net They also elucidate how the molecule partitions between different environments, such as a lipid bilayer, which is driven by both enthalpic and entropic factors. researchgate.net The study of π-π stacking interactions between phenol rings is another important application, revealing how these noncovalent bonds contribute to molecular association in aqueous environments. mdpi.com

Excited State Dynamics and Proton Transfer Processes in Phenol Systems

The photophysical and photochemical behavior of phenolic compounds is often dictated by processes occurring in the electronically excited state. For Phenol, 3-(3-piperidinyl)-, the interplay between the acidic phenolic proton and the basic piperidine nitrogen is expected to govern its excited-state dynamics.

Excited State Hydrogen Transfer (ESHT) Phenomena

Excited State Hydrogen Transfer (ESHT) is a process where a hydrogen atom is transferred from the phenol's hydroxyl group to a hydrogen-accepting group upon photoexcitation. In the case of Phenol, 3-(3-piperidinyl)-, the piperidine nitrogen can act as the hydrogen acceptor. Computational studies on similar phenol-amine systems have shown that ESHT can proceed via a concerted mechanism involving the transfer of both a proton and an electron. rsc.orgnih.gov The efficiency of this process is highly dependent on the geometric arrangement and the electronic coupling between the phenol and piperidine moieties in the excited state.

Theoretical models suggest that upon excitation to the S1 (ππ) state, a conical intersection with a dissociative πσ state along the O-H stretching coordinate can facilitate the hydrogen transfer. rsc.org The presence of the piperidine ring is anticipated to influence the energy and accessibility of this conical intersection, thereby modulating the rate and quantum yield of the ESHT process.

Excited State Proton Transfer (ESPT) Mechanisms

Excited State Proton Transfer (ESPT) involves the transfer of a proton from the phenolic hydroxyl group to a nearby acceptor, which in this case would be the piperidine nitrogen. This process is often facilitated by the increased acidity of phenols in the excited state. For Phenol, 3-(3-piperidinyl)-, an intramolecular hydrogen bond between the phenolic -OH and the piperidine nitrogen could provide a pre-organized pathway for ESPT.

Computational investigations on related systems, such as phenol-ammonia clusters, have revealed that the number and orientation of solvent or acceptor molecules play a crucial role in stabilizing the resulting ion pair and driving the proton transfer. rsc.orgnih.govresearchgate.net In the intramolecular case of Phenol, 3-(3-piperidinyl)-, the flexibility of the piperidine ring and its orientation relative to the phenol group would be critical factors. Theoretical calculations would be necessary to determine whether the ESPT occurs directly or is mediated by solvent molecules in a protic environment. Ab initio studies on phenol and cyanophenols suggest that the enhanced acidity in the excited state primarily arises from effects in the deprotonated species. researchgate.net

Potential Energy Surface Analyses and Reaction Coordinate Mapping

To fully understand the dynamics of ESHT and ESPT, it is essential to map the potential energy surfaces (PES) of the ground and excited states. Computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for this purpose. researchgate.netresearchgate.net The PES for Phenol, 3-(3-piperidinyl)- would be mapped as a function of key reaction coordinates, such as the O-H bond distance and the H-N distance to the piperidine nitrogen.

These analyses would aim to identify the minimum energy pathways for both ESHT and ESPT, locate the transition states, and determine the energy barriers for these processes. researchgate.net The presence of conical intersections, which are points of degeneracy between electronic states, would also be a key focus, as they often govern the non-radiative decay pathways and the efficiency of photochemical reactions. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can validate the calculated reaction pathways on the potential energy surface. researchgate.net

Deprotonation Mechanisms and Acidity Modeling

The acidity of the phenolic proton in Phenol, 3-(3-piperidinyl)- is a fundamental property that influences its chemical reactivity and biological activity. Computational chemistry offers powerful tools to model deprotonation and predict acidity (pKa values).

Computational Determination of Deprotonation Pathways

The deprotonation of the phenolic hydroxyl group can be modeled computationally to understand the energetic changes and structural rearrangements involved. Quantum mechanical calculations can be used to determine the gas-phase acidity and to explore the pathway of proton removal. The deprotonation process involves the breaking of the O-H bond and the subsequent stabilization of the resulting phenoxide ion.

For Phenol, 3-(3-piperidinyl)-, the intramolecular proximity of the basic piperidine nitrogen can significantly influence the deprotonation pathway. It is plausible that the piperidine nitrogen acts as an internal proton acceptor, leading to a zwitterionic intermediate before the proton is transferred to the bulk solvent. Computational modeling can elucidate the feasibility of such an intramolecular proton transfer pathway versus direct deprotonation to the solvent.

Solvation Effects in Acidity Predictions

The acidity of a compound in solution is profoundly influenced by the solvent. Therefore, accurate pKa predictions require the inclusion of solvation effects in computational models. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to approximate the effect of the bulk solvent. nih.govtorvergata.it

For more accurate predictions, explicit solvent molecules can be included in the computational model, particularly for the first solvation shell around the acidic proton and the resulting anion. torvergata.itarxiv.org Studies on substituted phenols have shown that including one or two explicit water molecules can significantly improve the accuracy of pKa calculations. torvergata.it For Phenol, 3-(3-piperidinyl)-, a hybrid model incorporating both explicit solvent molecules and a continuum model would likely provide the most reliable prediction of its pKa value, accounting for both specific hydrogen bonding interactions and bulk solvent effects. nih.gov

Sophisticated Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone of purity assessment, providing the means to separate complex mixtures into their individual components. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for purity and assay determination. For a polar, non-volatile compound like Phenol (B47542), 3-(3-piperidinyl)-, reversed-phase HPLC (RP-HPLC) is the method of choice. In this mode, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

A typical RP-HPLC method would employ a C18 (octadecylsilyl) column, which provides excellent retention and separation for a broad range of compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar active ingredient. Detection is commonly achieved using a UV-Vis diode array detector (DAD), which can monitor the absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information for peak purity assessment. nih.gov For chiral purity, derivatization with a reagent like benzoyl chloride followed by analysis on a chiral stationary phase may be necessary to separate the enantiomers.

Table 1: Representative HPLC Parameters for Analysis of Phenol, 3-(3-piperidinyl)-

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Ammonium formate (B1220265) buffer, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Direct analysis of Phenol, 3-(3-piperidinyl)- by GC can be challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. oup.com

To overcome these issues, derivatization is typically required. The active hydrogens on the phenolic hydroxyl group and the piperidine (B6355638) nitrogen can be reacted with a derivatizing agent, such as pentafluorobenzoyl chloride, to create a more volatile and thermally stable derivative. oup.com This derivatized sample can then be analyzed on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. For enhanced sensitivity towards nitrogen-containing compounds, a nitrogen-phosphorus detector (NPD) can be employed.

Table 2: Illustrative GC Parameters for Derivatized Phenol, 3-(3-piperidinyl)-

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | FID or NPD |

| Detector Temperature | 320 °C |

Advanced Multidimensional Chromatographic Approaches

For highly complex samples where one-dimensional chromatography offers insufficient resolving power, multidimensional chromatography provides a significant increase in peak capacity and selectivity. chromatographyonline.comamericanpharmaceuticalreview.com

Two-Dimensional Liquid Chromatography (2D-LC) couples two independent HPLC separations with different selectivities (orthogonal mechanisms). chromatographyonline.com For instance, a first-dimension separation based on reversed-phase chromatography could be combined with a second-dimension separation based on ion-exchange or hydrophilic interaction chromatography (HILIC). This approach is particularly useful for resolving co-eluting impurities and performing detailed characterizations of complex mixtures. americanpharmaceuticalreview.comchromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) operates by subjecting the entire sample to two distinct GC separations. copernicus.orgwikipedia.org Effluent from the first-dimension column (e.g., non-polar) is continuously trapped, focused, and re-injected onto a second, shorter column (e.g., polar) for a very fast separation. chromatographyonline.com This results in a highly structured two-dimensional chromatogram with an enormous increase in separation power, capable of resolving thousands of compounds in a single run. copernicus.orgwikipedia.org This technique would be invaluable for identifying trace-level impurities in the presence of a large excess of the main compound.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. When coupled with chromatographic separations, they provide a powerful tool for the definitive identification of known and unknown compounds.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. For a molecule like Phenol, 3-(3-piperidinyl)-, soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they typically produce an abundant protonated molecular ion [M+H]+, directly confirming the molecular weight.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information. For Phenol, 3-(3-piperidinyl)-, characteristic fragmentation would likely involve the loss of substituents from the piperidine ring or cleavage of the ring itself. The fragmentation of piperidine alkaloids often yields specific ions resulting from the cleavage of one of the ring's substituents. researchgate.netscielo.br

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex matrices. austinpublishinggroup.com An HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection. austinpublishinggroup.com

In a typical LC-MS/MS analysis of Phenol, 3-(3-piperidinyl)-, a triple quadrupole mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the [M+H]+ ion), which is then fragmented in the collision cell (the second quadrupole). The third quadrupole is set to monitor for a specific, characteristic product ion. This process provides exceptional selectivity and allows for quantification at very low levels, making it ideal for impurity profiling and pharmacokinetic studies. mdpi.com

Table 3: Hypothetical LC-MS/MS Parameters for Phenol, 3-(3-piperidinyl)-

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Precursor Ion (Q1) | m/z 178.2 (Calculated for [C11H15NO+H]+) |

| Collision Gas | Argon |

| Product Ion (Q3) | Specific fragment ion (e.g., resulting from loss of a side chain) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

Electrospray Ionization (ESI) Techniques

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar molecules like "Phenol, 3-(3-piperidinyl)-". In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For "Phenol, 3-(3-piperidinyl)-", with its basic piperidine nitrogen and acidic phenolic hydroxyl group, ionization can be readily achieved in both positive and negative ion modes.

In positive ion mode, the piperidine nitrogen is easily protonated, leading to the formation of the [M+H]⁺ ion. The high sensitivity of ESI allows for the detection of this ion at very low concentrations, making it a powerful tool for trace analysis. In negative ion mode, the phenolic proton can be abstracted to form the [M-H]⁻ ion. The choice of ionization mode can be optimized based on the specific analytical requirements and the nature of the sample matrix.

Analysis of Fragment Ion Patterns

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecular ion of "Phenol, 3-(3-piperidinyl)-", providing valuable structural information. In a typical MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule.

The fragmentation of the protonated "Phenol, 3-(3-piperidinyl)-" molecule is expected to follow characteristic pathways for both the piperidine and phenol moieties. Cleavage of the C-C bond between the piperidine ring and the phenyl ring is a likely fragmentation pathway. Additionally, fragmentation of the piperidine ring itself can occur, leading to the loss of small neutral molecules. The fragmentation pattern of the phenol ring may involve the loss of carbon monoxide (CO). A detailed analysis of these fragment ions allows for the unambiguous identification of the compound and can help in distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)